molecular formula C18H17ClN4O B2791007 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-93-4

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2791007
CAS No.: 866871-93-4
M. Wt: 340.81
InChI Key: OXAMDHNWOZWHOY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique triazole ring structure

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure and the presence of both chlorophenyl and dimethylphenyl groups. Similar compounds include:

    1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Differing by the position of the triazole ring.

    1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Differing by the position of the carboxamide group.

    1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide: Differing by the position of the methyl group.

Biological Activity

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure:

  • Molecular Formula: C18H17ClN4O
  • Molecular Weight: 340.81 g/mol
  • IUPAC Name: this compound

Structural Representation:

PropertyValue
Molecular FormulaC18H17ClN4O
Molecular Weight340.81 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H17ClN4O/c1-11...
Canonical SMILESCC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl)C

Synthesis Methods

The synthesis involves several key steps:

  • Starting Materials: 3-chloroaniline and 2,4-dimethylaniline.
  • Formation of Triazole Ring: Cyclization with hydrazine and carboxylic acid derivatives.
  • Coupling Reaction: Utilization of coupling agents such as EDCI to form the final compound under controlled conditions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for further development in the pharmaceutical industry .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent . It appears to induce apoptosis in cancer cells by interfering with cell division processes. In vitro studies have shown its efficacy against several cancer cell lines, indicating a promising avenue for cancer therapy .

Anti-inflammatory Effects

Recent studies suggest that this triazole derivative may possess anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and oxidative stress mediators in macrophages activated by lipopolysaccharide (LPS) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action: Likely involves inhibition of protein synthesis in microorganisms.
  • Anticancer Mechanism: Potentially disrupts cell cycle progression and induces apoptotic pathways.
  • Anti-inflammatory Pathway: Modulates signaling pathways associated with inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
FluconazoleAntifungal0.5
ItraconazoleAntifungal0.25
This compoundAnticancer/Anti-inflammatoryTBDCurrent Study

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of the compound against various cell lines including breast cancer (MCF7) and lung cancer (A549). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different lines .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, the compound was shown to reduce levels of nitric oxide (NO) and other inflammatory markers significantly compared to untreated controls .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMDHNWOZWHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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